(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride
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Overview
Description
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride is a chemical compound with the molecular formula C8H8F2N2O5S2 and a molecular weight of 314.29 g/mol . This compound is known for its utility in the synthesis of fluorosulfates and sulfamoyl fluorides, making it valuable in various chemical and biological applications .
Mechanism of Action
Target of Action
The primary targets of AISF are phenol and amine nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive species that donate an electron pair to form a chemical bond.
Mode of Action
AISF interacts with its targets (phenol and amine nucleophiles) through a process known as fluorosulfurylation . This reaction leads to the synthesis of fluorosulfates and sulfamoyl fluorides . The resulting compounds have a valuable -SO2F functional group .
Biochemical Pathways
The reaction of aisf with phenol and amine nucleophiles suggests its involvement in the synthesis of fluorosulfates and sulfamoyl fluorides . These compounds can be used in various biochemical applications, including the preparation of synthetic precursors, chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .
Result of Action
The molecular and cellular effects of AISF’s action primarily involve the synthesis of fluorosulfates and sulfamoyl fluorides . These compounds, characterized by the -SO2F functional group, have wide utility in various biochemical applications .
Action Environment
AISF is a bench-stable solid that can be stored and utilized at room temperature . It decomposes at temperatures above its melting point, so heating above 140 °c should be avoided . This suggests that the action, efficacy, and stability of AISF can be influenced by environmental factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride typically involves the reaction of phenol and amine nucleophiles with a crystalline reagent . The process is designed to be a convenient alternative to the use of toxic sulfuryl fluoride gas, traditionally required for the installation of the -SO2F functional group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and methyl tert-butyl ether (MTBE) for extraction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, often exceeding 98% . The use of advanced filtration and extraction techniques is crucial to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenol and amine nucleophiles to form fluorosulfates and sulfamoyl fluorides.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phenol, amine nucleophiles, and solvents like DMSO and MTBE . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products
The major products formed from these reactions are fluorosulfates and sulfamoyl fluorides, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4-Acetamidophenyl)imidodisulfuryl difluoride: This compound shares similar functional groups and reactivity patterns.
N-Fluorobenzenesulfonimide: Another reagent used for similar fluorosulfurylation reactions.
1,1′-Sulfonyldiimidazole: Used in similar synthetic applications.
Uniqueness
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride stands out due to its shelf-stable, crystalline form, which offers a safer and more convenient alternative to toxic sulfuryl fluoride gas . Its high reactivity and versatility in various chemical reactions make it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIWAIOWMUFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172794-56-6 |
Source
|
Record name | [(4-acetamidophenyl)(fluorosulfonyl)amino]sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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